Comparative Inhibitory Potency: SHMT-IN-3 (Hit 1) vs. Hit 2 in hSHMT1 Enzymatic Assay
In the primary high-throughput screening campaign that identified SHMT-IN-3 (Hit 1), a direct head-to-head comparison was performed against the concurrently discovered Hit 2. Both compounds were evaluated under identical assay conditions. SHMT-IN-3 demonstrated superior potency against human SHMT1 compared to Hit 2 [1].
| Evidence Dimension | Inhibitory potency (IC50) against recombinant human SHMT1 |
|---|---|
| Target Compound Data | IC50 = 0.53 µM |
| Comparator Or Baseline | Hit 2: IC50 = 0.72 µM |
| Quantified Difference | 1.36-fold higher potency (lower IC50) for SHMT-IN-3 |
| Conditions | Fluorescence-based HTS assay using hSHMT1, as described in Nonaka et al. (2019) [1] |
Why This Matters
For procurement decisions, SHMT-IN-3 offers a measurable potency advantage over Hit 2, providing a stronger starting point for chemical optimization or biological validation studies at lower compound concentrations.
- [1] Nonaka H, Nakanishi Y, Uno S, et al. Design strategy for serine hydroxymethyltransferase probes based on retro-aldol-type reaction. Nat Commun. 2019;10(1):876. View Source
